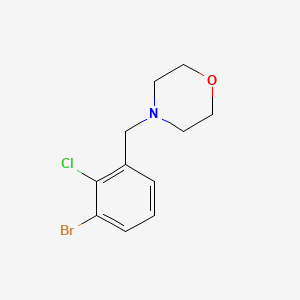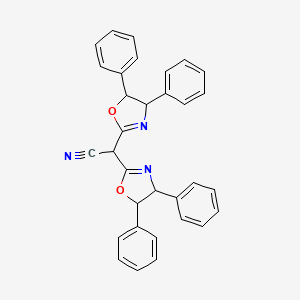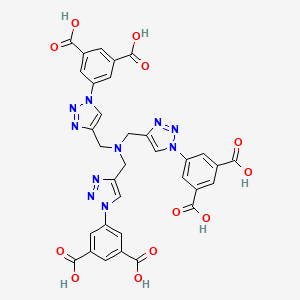
5,5',5''-((Nitrilotris(methylene))tris(1H-1,2,3-triazole-4,1-diyl))triisophthalic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,5’,5’'-((Nitrilotris(methylene))tris(1H-1,2,3-triazole-4,1-diyl))triisophthalic acid is a complex organic compound with the molecular formula C33H24N10O12 and a molecular weight of 752.60 . This compound is notable for its unique structure, which includes three isophthalic acid groups connected by a nitrilotris(methylene) bridge, each linked to a 1H-1,2,3-triazole ring. This structure imparts the compound with significant stability and reactivity, making it a valuable subject of study in various scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5,5’,5’'-((Nitrilotris(methylene))tris(1H-1,2,3-triazole-4,1-diyl))triisophthalic acid typically involves a multi-step process. One common method includes the use of click chemistry, specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction . This reaction is highly efficient and selective, producing the desired triazole rings under mild conditions. The process generally involves the following steps:
Preparation of Azide and Alkyne Precursors: The azide and alkyne precursors are synthesized separately.
CuAAC Reaction: The azide and alkyne precursors are combined in the presence of a copper(I) catalyst to form the triazole rings.
Purification: The resulting product is purified using techniques such as recrystallization or chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the principles of click chemistry and CuAAC reactions are scalable and can be adapted for large-scale synthesis. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
5,5’,5’'-((Nitrilotris(methylene))tris(1H-1,2,3-triazole-4,1-diyl))triisophthalic acid undergoes various chemical reactions, including:
Oxidation: The triazole rings can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can modify the triazole rings or the isophthalic acid groups.
Substitution: The compound can undergo substitution reactions, particularly at the triazole rings, where different substituents can be introduced.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) or other nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield triazole N-oxides, while reduction can produce partially or fully reduced triazole derivatives.
Applications De Recherche Scientifique
5,5’,5’'-((Nitrilotris(methylene))tris(1H-1,2,3-triazole-4,1-diyl))triisophthalic acid has a wide range of applications in scientific research :
Chemistry: It is used as a ligand in coordination chemistry, particularly in the formation of metal-organic frameworks (MOFs) and coordination polymers.
Biology: The compound’s stability and reactivity make it useful in bioconjugation and labeling studies.
Industry: The compound is used in the development of advanced materials, including polymers and nanomaterials.
Mécanisme D'action
The mechanism of action of 5,5’,5’'-((Nitrilotris(methylene))tris(1H-1,2,3-triazole-4,1-diyl))triisophthalic acid involves its ability to coordinate with metal ions, forming stable complexes . These complexes can interact with various molecular targets and pathways, depending on the specific application. For example, in catalysis, the compound can stabilize reactive intermediates, enhancing the efficiency of the reaction.
Comparaison Avec Des Composés Similaires
Similar Compounds
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA): This compound also contains triazole rings and is used as a ligand in copper-catalyzed azide-alkyne cycloaddition reactions.
Tripotassium 5,5′,5′′- [2,2′,2′′-nitrilotris (methylene)tris (1H-benzimidazole-2,1-diyl)]tripentanoate hydrate: Another compound with a similar nitrilotris(methylene) bridge, used in coordination chemistry.
Uniqueness
5,5’,5’'-((Nitrilotris(methylene))tris(1H-1,2,3-triazole-4,1-diyl))triisophthalic acid is unique due to its combination of three isophthalic acid groups and triazole rings, which provide a high degree of stability and versatility in forming complexes with metal ions. This makes it particularly valuable in the development of advanced materials and catalytic systems.
Propriétés
Formule moléculaire |
C33H24N10O12 |
|---|---|
Poids moléculaire |
752.6 g/mol |
Nom IUPAC |
5-[4-[[bis[[1-(3,5-dicarboxyphenyl)triazol-4-yl]methyl]amino]methyl]triazol-1-yl]benzene-1,3-dicarboxylic acid |
InChI |
InChI=1S/C33H24N10O12/c44-28(45)16-1-17(29(46)47)5-25(4-16)41-13-22(34-37-41)10-40(11-23-14-42(38-35-23)26-6-18(30(48)49)2-19(7-26)31(50)51)12-24-15-43(39-36-24)27-8-20(32(52)53)3-21(9-27)33(54)55/h1-9,13-15H,10-12H2,(H,44,45)(H,46,47)(H,48,49)(H,50,51)(H,52,53)(H,54,55) |
Clé InChI |
AQYKRCGEIJNBNZ-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=C(C=C1C(=O)O)N2C=C(N=N2)CN(CC3=CN(N=N3)C4=CC(=CC(=C4)C(=O)O)C(=O)O)CC5=CN(N=N5)C6=CC(=CC(=C6)C(=O)O)C(=O)O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5,5-dimethyl-6-oxa-17-thia-2,12,14-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),2,8,11(16),13-pentaene-15-thione](/img/structure/B12500325.png)
![N,N'-{oxybis[ethane-2,1-diyloxy(5-chlorobenzene-2,1-diyl)]}bis(4-methylbenzenesulfonamide)](/img/structure/B12500327.png)
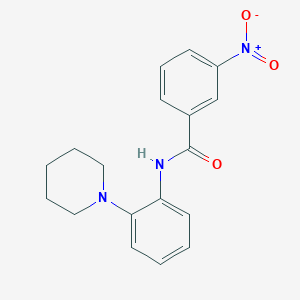
![N-(4-chloro-2-methylphenyl)-N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-(4-methoxyphenyl)glycinamide](/img/structure/B12500338.png)
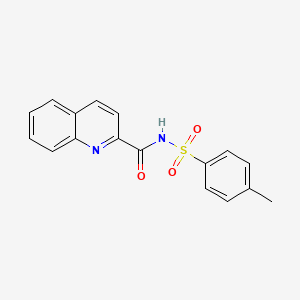
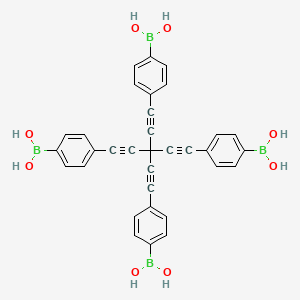


![Propyl 5-{[(4-ethoxyphenyl)carbonyl]amino}-2-(morpholin-4-yl)benzoate](/img/structure/B12500361.png)
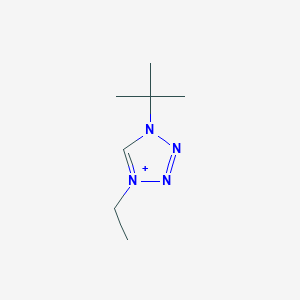
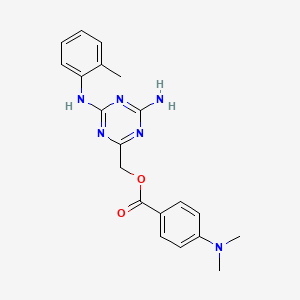
![Propyl 5-{[(3-chloro-4-methoxyphenyl)carbonyl]amino}-2-(morpholin-4-yl)benzoate](/img/structure/B12500381.png)
